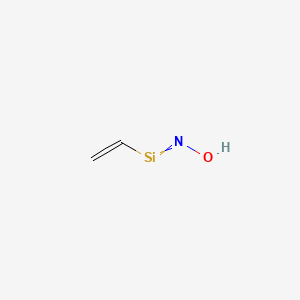![molecular formula C14H17BrN2O2 B12640292 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone is a synthetic organic compound that features a piperazine ring substituted with a 5-bromo-2-methyl-benzoyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone typically involves multiple steps, starting with the preparation of the 5-bromo-2-methyl-benzoyl chloride. This intermediate is then reacted with piperazine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature and pressure, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction processes. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromine atom and ethanone moiety contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone can be compared with other similar compounds, such as:
1-[4-(2-Chlorobenzoyl)-piperazin-1-yl]-ethanone: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-[4-(4-Methylbenzoyl)-piperazin-1-yl]-ethanone: The presence of a methyl group instead of a bromine atom results in different chemical properties and applications.
Properties
Molecular Formula |
C14H17BrN2O2 |
|---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
1-[4-(5-bromo-2-methylbenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H17BrN2O2/c1-10-3-4-12(15)9-13(10)14(19)17-7-5-16(6-8-17)11(2)18/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
KGQQXFXQJZAOPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)
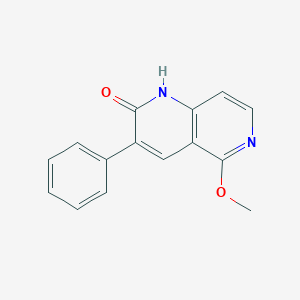
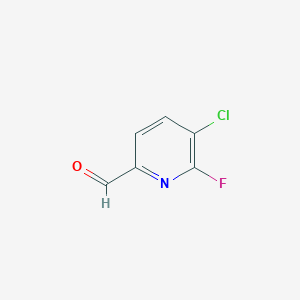
![tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B12640223.png)
![(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B12640225.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)
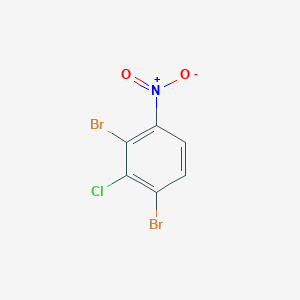
![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)

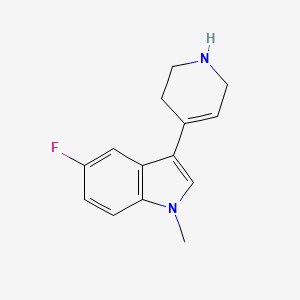

![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)
